(2R)-2-hydroxypentanedioic acid

説明

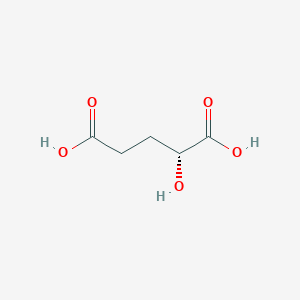

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897218 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-47-1 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of (2R)-2-Hydroxypentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Hydroxypentanedioic acid, also known as D-2-hydroxyglutarate (D-2HG), has emerged from relative obscurity to become a molecule of significant interest in oncology and metabolic research. Initially identified as a minor metabolite, its role as a potent oncometabolite has illuminated novel mechanisms in cancer biology. This technical guide provides a comprehensive overview of the fundamental chemical properties of (2R)-2-hydroxypentanedioic acid, offering a foundational resource for professionals engaged in its study. We will delve into its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide will contextualize these properties within the molecule's profound biological significance, particularly its role in epigenetic reprogramming and tumorigenesis.

Introduction: The Significance of a Chiral Metabolite

(2R)-2-hydroxypentanedioic acid is the (R)-enantiomer of 2-hydroxyglutaric acid, a five-carbon dicarboxylic acid structurally analogous to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle.[1][2] While its enantiomer, L-2-hydroxyglutarate, is associated with a rare inherited neurometabolic disorder, D-2-hydroxyglutarate has gained prominence due to its association with specific cancers.[3]

The significance of D-2HG lies in its production by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, which are frequently found in gliomas, acute myeloid leukemia (AML), and other neoplasms.[1][4] These mutant enzymes acquire a neomorphic function, converting α-KG to D-2HG.[1][5] The accumulation of D-2HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive cancer development.[1][6][7] Understanding the chemical properties of this molecule is therefore paramount for developing targeted therapies and diagnostic tools.

Molecular Structure and Stereochemistry

The defining features of (2R)-2-hydroxypentanedioic acid are its two carboxylic acid groups and a hydroxyl group at the chiral center on the second carbon (C2). This stereochemistry is crucial to its biological activity.

-

IUPAC Name: (2R)-2-hydroxypentanedioic acid

-

Synonyms: D-2-hydroxyglutaric acid, (R)-2-hydroxyglutaric acid, D-2HG

-

Molecular Formula: C₅H₈O₅[1]

The presence of two carboxylic acid groups and a hydroxyl group makes the molecule highly polar and capable of extensive hydrogen bonding. The specific spatial arrangement of these functional groups in the (R)-configuration is what allows it to fit into the active sites of α-KG-dependent enzymes.

Caption: 2D structure of (2R)-2-hydroxypentanedioic acid with the chiral center (C*) indicated.

Physicochemical Properties

The physicochemical properties of D-2HG dictate its behavior in biological systems and analytical procedures. As a solid, it typically appears as a white to off-white substance.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.11 g/mol | [1][8] |

| Physical State | White to Off-White Solid | [3] |

| Water Solubility | Soluble to 100 mM | [3] |

| pKa (Strongest Acidic) | ~3.28 (Predicted) | [9] |

| logP | -1.0 (Predicted) | [9] |

Acidity: With two carboxylic acid groups, (2R)-2-hydroxypentanedioic acid is a dicarboxylic acid. The pKa of the more acidic proton (likely on the C1 carboxyl group, influenced by the adjacent electron-withdrawing hydroxyl group) is predicted to be around 3.28.[9] This means that at physiological pH (~7.4), the molecule will exist predominantly as the dianion, 2-hydroxyglutarate(2-).[10]

Solubility: Its polarity and capacity for hydrogen bonding render it slightly soluble in water and methanol.[3] This solubility is crucial for its accumulation in the aqueous environment of the cell cytoplasm and mitochondria, as well as for its detection in bodily fluids like serum and urine.[11]

Spectroscopic Profile

Spectroscopic methods are essential for the identification and quantification of D-2HG in research and clinical settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and quantification.[12]

-

¹H NMR: The proton spectrum in water shows characteristic signals. The proton at the C2 position (α-proton) typically appears as a multiplet around 4.0 ppm.[8] The protons on C3 and C4 appear as complex multiplets between approximately 1.8 and 2.3 ppm.[8]

-

¹³C NMR: The carbon spectrum provides information on the carbon backbone. The carboxyl carbons (C1 and C5) are the most downfield. The chiral carbon (C2) bearing the hydroxyl group is typically observed around 75 ppm.[8]

-

Advanced NMR Techniques: 2D NMR techniques like HSQC can be used to correlate proton and carbon signals, aiding in unambiguous assignment.[8][13] Chiral derivatization agents can be used with NMR to resolve and quantify the D and L enantiomers.[14]

Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is a highly sensitive method for detecting and quantifying D-2HG, especially in complex biological samples.[11][15]

-

Electrospray Ionization (ESI): In negative ion mode, D-2HG is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 147.030.[15]

-

Chromatographic Separation: Differentiating between the D and L enantiomers requires chiral chromatography columns or derivatization methods prior to MS analysis.[16]

Chemical Reactivity and Stability

The reactivity of (2R)-2-hydroxypentanedioic acid is governed by its three functional groups: two carboxylic acids and one secondary alcohol.

-

Esterification: The carboxylic acid groups can undergo esterification with alcohols under acidic conditions. This reaction is often used in sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.

-

Oxidation: The secondary hydroxyl group can be oxidized. In biological systems, the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) catalyzes the oxidation of D-2HG back to α-ketoglutarate, a key reaction for controlling its levels.[1]

-

Lactonization: Under certain conditions, intramolecular cyclization between the hydroxyl group and one of the carboxyl groups could potentially form a lactone, though the free acid is the predominant form in aqueous solution.[12]

The molecule is generally stable under typical physiological conditions, which allows for its accumulation to high levels in IDH-mutant cells.

Biological Significance: The Oncometabolite Effect

The chemical properties of D-2HG are directly linked to its biological function as an oncometabolite. Its structural similarity to α-ketoglutarate allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][6]

Caption: D-2HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic changes.

This inhibition has profound downstream effects:

-

Epigenetic Alterations: Inhibition of TET DNA hydroxylases and Jumonji C domain-containing histone demethylases leads to DNA and histone hypermethylation, altering gene expression and promoting tumorigenesis.[1][7][17]

-

Modulation of Hypoxia Signaling: D-2HG can also inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor (HIF-1α).[4]

-

Immune Microenvironment: By affecting immune cells, D-2HG can contribute to an immunosuppressive tumor microenvironment.[2][18]

Experimental Protocols

Protocol: Enzymatic Assay for D-2HG Quantification

This protocol provides a conceptual framework for a common method to quantify D-2HG in biological samples, leveraging its specific enzymatic conversion.[11]

Principle: The enzyme D-2-hydroxyglutarate dehydrogenase (HGDH) specifically oxidizes D-2HG to α-ketoglutarate (αKG), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH can be measured spectrophotometrically or fluorometrically.[11]

Workflow:

Sources

- 1. α-Hydroxyglutaric acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 3. 2-hydroxypentanedioic acid | 40951-21-1 [amp.chemicalbook.com]

- 4. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. (+-)-2-Hydroxyglutaric acid | C5H8O5 | CID 43 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 8. L-2-Hydroxyglutaric acid | C5H8O5 | CID 439939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound L-2-Hydroxyglutaric acid (FDB022185) - FooDB [foodb.ca]

- 10. 2-Hydroxypentanedioate | C5H6O5-2 | CID 4609868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]

- 16. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 2-Hydroxypentanedioic Acid: From Oncometabolism to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypentanedioic acid, more commonly known as 2-hydroxyglutarate (2-HG), is a chiral molecule existing as two distinct stereoisomers: D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). While structurally similar, these enantiomers possess profoundly different roles in cellular metabolism and disease pathogenesis. L-2-HG is a metabolite produced at low levels under normal physiological and hypoxic conditions. In contrast, D-2-HG has been identified as a potent oncometabolite, accumulating to millimolar concentrations in cancers with specific mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation and promoting tumorigenesis. The critical distinction between these stereoisomers necessitates robust and precise analytical methods for their separation and quantification, which are vital for diagnostics, prognostic assessments, and the development of targeted therapies. This guide provides an in-depth exploration of the stereochemistry of 2-HG, its divergent biological functions, and the state-of-the-art methodologies for its analysis in research and clinical settings.

Introduction: The Centrality of Chirality in 2-Hydroxypentanedioic Acid

2-Hydroxypentanedioic acid is a five-carbon dicarboxylic acid with a hydroxyl group at the second (alpha) carbon. This alpha-carbon is a chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers.

-

(S)-2-hydroxypentanedioic acid (L-2-HG)

-

(R)-2-hydroxypentanedioic acid (D-2-HG)

The stereochemical configuration dictates the molecule's interaction with enzymes and its subsequent metabolic fate. In healthy cells, both enantiomers are present at very low concentrations.[1] Their levels are tightly regulated by specific dehydrogenases—L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH)—which convert them back to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle.[2]

Caption: Chemical structures of the (R) and (S) enantiomers of 2-hydroxypentanedioic acid.

Divergent Biological Roles and Pathophysiology

L-2-Hydroxypentanedioic Acid: A Hypoxia-Induced Metabolite

L-2-HG is endogenously produced through the promiscuous activity of enzymes like malate dehydrogenase and lactate dehydrogenase A (LDHA) on α-KG, particularly under hypoxic or acidic conditions.[3][4][5] While once considered a metabolic error, L-2-HG is now understood to play a role in cellular adaptation to low oxygen.[6] It can act as a competitive inhibitor of EGLN prolyl hydroxylases, which stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.[5]

However, the inherited metabolic disorder L-2-hydroxyglutaric aciduria, caused by mutations in the L2HGDH gene, leads to a massive accumulation of L-2-HG.[7][8] This results in severe, progressive neurodegeneration, particularly affecting the cerebellum and leading to ataxia, developmental delay, and seizures.[9]

D-2-Hydroxypentanedioic Acid: The "Oncometabolite"

The discovery of D-2-HG's role in cancer represented a paradigm shift in understanding the interplay between metabolism and malignancy. Heterozygous, gain-of-function mutations in the active sites of IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently found in several cancers, including lower-grade gliomas (~80%), acute myeloid leukemia (AML) (~20%), and chondrosarcomas (~75%).[10][11]

These mutant enzymes acquire a neomorphic catalytic activity: instead of converting isocitrate to α-KG, they reduce α-KG to D-2-HG in an NADPH-dependent manner.[2] The resulting accumulation of D-2-HG to millimolar levels serves as a potent competitive inhibitor of a broad range of α-KG-dependent dioxygenases.[2] Key targets include:

-

TET (Ten-Eleven Translocation) DNA hydroxylases: Inhibition leads to widespread DNA hypermethylation.[2]

-

Jumonji C (JmjC) domain-containing histone demethylases: Inhibition results in histone hypermethylation (e.g., H3K36me2/3), altering chromatin structure and gene expression.[12]

This global epigenetic reprogramming is thought to block cellular differentiation and promote tumorigenesis, establishing D-2-HG as a key oncometabolite.[2][12] Additionally, the production of D-2-HG consumes cellular NADPH, increasing oxidative stress.[2]

Caption: The neomorphic activity of mutant IDH enzymes leading to D-2-HG production and epigenetic dysregulation.

Analytical Methodologies for Stereoisomer Resolution

Distinguishing between D-2-HG and L-2-HG is analytically challenging because they are isobaric (same mass) and often co-elute in standard chromatographic systems.[13] Accurate quantification requires specialized chiral separation techniques, which are paramount for both clinical diagnostics and research.

Core Principle: Chiral Derivatization

The most robust and widely adopted strategy for separating 2-HG enantiomers via Liquid Chromatography-Mass Spectrometry (LC-MS) involves chiral derivatization. This process converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a standard (non-chiral) reversed-phase column.

A common derivatizing agent is diacetyl-L-tartaric anhydride (DATAN).[13][14] DATAN reacts with the hydroxyl group of 2-HG, creating diastereomeric esters. The steric differences between the D-2-HG-DATAN and L-2-HG-DATAN esters allow for their chromatographic resolution.[13][14]

Gold Standard: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity, specificity, and quantitative power. The combination of chromatographic separation of the diastereomers followed by mass-selective detection provides unambiguous identification and quantification.

| Parameter | Description | Rationale / Field Insight |

| Chromatography | Reversed-Phase C18 Column | Provides excellent separation of the DATAN-derivatized diastereomers. A robust and widely available stationary phase.[13][14] |

| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar metabolites. Negative mode is preferred for dicarboxylic acids, promoting efficient deprotonation. |

| MS Detection | Tandem MS (MS/MS) or High-Resolution MS (HRMS) | While HRMS can be used, MS/MS in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and specificity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[13] |

| Quantification | Stable Isotope-Labeled Internal Standards | Use of ¹³C-labeled D-2-HG and L-2-HG is critical to correct for variations in sample extraction, derivatization efficiency, and instrument response. |

Detailed Experimental Protocol: Quantification of 2-HG Stereoisomers in Cell Culture Supernatant

This protocol outlines a validated workflow for quantifying D- and L-2-HG from biological fluids using chiral derivatization followed by LC-MS/MS analysis.

1. Sample Preparation & Extraction:

- Collect 50 µL of cell culture medium into a microcentrifuge tube.

- Add 200 µL of ice-cold 80% methanol containing stable isotope-labeled internal standards (e.g., U-¹³C₅-D-2-HG and U-¹³C₅-L-2-HG).

- Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

- Centrifuge at 15,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Chiral Derivatization:

- Prepare the DATAN derivatizing reagent: 230 mM diacetyl-L-tartaric anhydride in a 1:4 (v/v) solution of acetic acid and dichloromethane.[13]

- Add 60 µL of the DATAN reagent to the dried extract.

- Seal the tube tightly and incubate in a heating block at 75°C for 30 minutes with mixing.

- After incubation, evaporate the sample to complete dryness. The appearance of a yellow residue indicates a successful reaction.[13]

3. LC-MS/MS Analysis:

- Reconstitute the dried, derivatized sample in 100 µL of LC-MS grade water.[13]

- Inject 5-10 µL onto a C18 column (e.g., Zorbax Eclipse Plus RRHD).[13]

- Perform chromatographic separation using a gradient of mobile phase A (water with 2 mM ammonium acetate, pH 3.5) and mobile phase B (95:5 methanol/acetonitrile).[13]

- Detect the analytes using a triple quadrupole mass spectrometer in negative ESI mode. Monitor the specific transition for the underivatized 2-HG moiety (m/z 147.0 -> fragment ions) which is often produced by in-source fragmentation of the larger ester.[13]

start [label="Biological Sample\n(e.g., Cell Media)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

extraction [label="Metabolite Extraction\n(80% Methanol + Internal Standards)"];

dry1 [label="Evaporation to Dryness"];

derivatization [label="Chiral Derivatization\n(DATAN, 75°C)"];

dry2 [label="Evaporation to Dryness"];

reconstitution [label="Reconstitution\n(LC-MS Grade Water)"];

injection [label="LC-MS/MS Injection"];

separation [label="Chromatographic Separation\n(Reversed-Phase C18)"];

detection [label="Mass Spectrometry Detection\n(ESI-, MS/MS)"];

quantification [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> dry1;

dry1 -> derivatization;

derivatization -> dry2;

dry2 -> reconstitution;

reconstitution -> injection;

injection -> separation -> detection -> quantification;

}

Caption: Experimental workflow for the quantification of 2-HG stereoisomers.

Therapeutic Targeting and Drug Development

The discovery of D-2-HG as a driver oncometabolite has opened new therapeutic avenues. The strategy focuses on reducing the intracellular concentration of D-2-HG in IDH-mutant cancers.

-

Biomarker Utility: D-2-HG levels in serum, urine, or tumor tissue serve as a highly specific biomarker for the presence of an IDH1/2 mutation.[1][15] Monitoring D-2-HG levels allows for non-invasive assessment of tumor burden and response to therapy.[1] Magnetic Resonance Spectroscopy (MRS) can even detect 2-HG non-invasively in brain tumors.[16][17]

-

Targeted Inhibitors: Small molecule inhibitors that selectively target the mutant IDH1 (e.g., Ivosidenib) and IDH2 (e.g., Enasidenib) enzymes have been developed and approved for clinical use. These drugs block the neomorphic activity, drastically reducing D-2-HG production, which can lead to cellular differentiation and clinical response.

-

Synthetic Lethality: The epigenetic changes and metabolic rewiring induced by D-2-HG can create unique vulnerabilities. For example, some studies suggest that the D-2-HG-induced defect in homologous recombination repair can render IDH-mutant cells highly sensitive to PARP inhibitors, an example of synthetic lethality.[18]

Conclusion and Future Perspectives

The stereoisomers of 2-hydroxypentanedioic acid exemplify the profound impact of chirality on biological function. While L-2-HG is a modulator of the hypoxic response, its counterpart, D-2-HG, is a bona fide oncometabolite that reshapes the epigenetic landscape to drive cancer. The ability to accurately resolve and quantify these enantiomers has been instrumental in diagnosing IDH-mutant cancers and developing novel targeted therapies. Future research will continue to unravel the complex downstream effects of each stereoisomer, explore new therapeutic vulnerabilities created by their accumulation, and refine analytical techniques for even greater sensitivity and application in clinical practice.

References

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

-

Clarke, N. J., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Retrieved from [Link]

-

bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). L-2-hydroxyglutarate dehydrogenase. Retrieved from [Link]

-

Struys, E. A., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]

-

Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Retrieved from [Link]

-

Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients. Nature Medicine. Retrieved from [Link]

-

Ayala-Lugo, A., et al. (2013). The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms. Frontiers in Oncology. Retrieved from [Link]

-

Abe, T., et al. (2022). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Scientific Reports. Retrieved from [Link]

-

Ye, D., et al. (2019). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer. Retrieved from [Link]

-

Allen. (n.d.). How many enantiomeric forms are possible for 2,3,4-tri-hydroxypentanedioic acid? Retrieved from [Link]

-

DiNardo, C. D., et al. (2013). Prospective serial evaluation of 2-hydroxyglutarate, during treatment of newly diagnosed acute myeloid leukemia, to assess disease activity and therapeutic response. Blood. Retrieved from [Link]

-

Laukka, T., et al. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife. Retrieved from [Link]

-

Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. Nature Medicine. Retrieved from [Link]

-

Agilent. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Retrieved from [Link]

-

Metabolic Support UK. (n.d.). L-2 Hydroxyglutaric Aciduria. Retrieved from [Link]

-

Sulkowski, P. L., et al. (2017). 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Translational Medicine. Retrieved from [Link]

-

Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Retrieved from [Link]

-

Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism. Retrieved from [Link]

-

Quora. (2021). How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral?. Retrieved from [Link]

-

American Association for Cancer Research. (2013). Abstract A144: Inhibition of 2-HG production in IDH mutant xenograft models. Retrieved from [Link]

-

Portland Press. (n.d.). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Retrieved from [Link]

-

Radiopaedia.org. (n.d.). 2-hydroxyglutarate. Retrieved from [Link]

-

Fayed, A. I., et al. (2024). L-2-hydroxyglutaric aciduria: a report of clinical, radiological, and genetic characteristics of two siblings from Egypt. Neurocase. Retrieved from [Link]

-

Walenta, S., et al. (2018). Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique. Frontiers in Oncology. Retrieved from [Link]

-

MedlinePlus. (2013). 2-hydroxyglutaric aciduria. Retrieved from [Link]

-

PubChem. (n.d.). L-2-Hydroxyglutaric acid. Retrieved from [Link]

-

Struys, E. A., et al. (2012). 2-Hydroxyglutarate is not a metabolite; d-2-hydroxyglutarate and l-2-hydroxyglutarate are!. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Metabolic Support UK. (n.d.). D-2 Hydroxyglutaric Aciduria. Retrieved from [Link]

-

Rashed, M. S., et al. (2000). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine. Biomedical Chromatography. Retrieved from [Link]

-

Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Retrieved from [Link]

-

Wiese, J., et al. (2020). Biochemical characterization of human D-2-hydroxyglutarate dehydrogenase and two disease related variants reveals the molecular cause of D-2-hydroxyglutaric aciduria. Journal of Biological Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with GC-MS. Retrieved from [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. L-2-hydroxyglutarate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 5. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolicsupportuk.org [metabolicsupportuk.org]

- 8. L-2-hydroxyglutaric aciduria: a report of clinical, radiological, and genetic characteristics of two siblings from Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-hydroxyglutaric aciduria: MedlinePlus Genetics [medlineplus.gov]

- 10. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 13. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. radiopaedia.org [radiopaedia.org]

- 18. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Oncometabolite: A Technical Guide to the Natural Occurrence and Biological Significance of (2R)-2-Hydroxypentanedioic Acid

Abstract

(2R)-2-Hydroxypentanedioic acid, more commonly known as D-2-hydroxyglutarate (D-2-HG), has emerged from relative obscurity to become a focal point of intense research in oncology, metabolism, and rare genetic diseases. Once considered a minor metabolic byproduct, its profound role as an oncometabolite has revolutionized our understanding of cancer biology, particularly in gliomas and acute myeloid leukemia. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and multifaceted biological roles of D-2-HG. We will delve into the enzymatic pathways governing its synthesis and degradation, its pathophysiological impact as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, and the clinical implications of its accumulation. Furthermore, this guide offers detailed protocols for the detection and quantification of D-2-HG, equipping researchers and drug development professionals with the essential knowledge and methodologies to investigate this fascinating molecule.

Introduction: The Rise of an Oncometabolite

Metabolic reprogramming is a hallmark of cancer. However, the discovery that mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes lead to the massive accumulation of (2R)-2-hydroxypentanedioic acid represents a paradigm shift in our understanding of the interplay between metabolism and tumorigenesis.[1][2] This finding established D-2-HG as a bona fide oncometabolite, a small molecule that directly contributes to the initiation and progression of cancer.[1][3] Beyond cancer, the accumulation of D-2-HG is the defining characteristic of D-2-hydroxyglutaric aciduria, a rare and severe neurometabolic disorder.[4][5][6] This guide will provide a comprehensive overview of the science surrounding D-2-HG, from its fundamental biochemistry to its clinical relevance and the analytical techniques used to study it.

Natural Occurrence and Basal Metabolism

Under normal physiological conditions, (2R)-2-hydroxypentanedioic acid is present at very low levels in cells and tissues. Its production is thought to be a result of "promiscuous" enzymatic activities of certain dehydrogenases.[7][8] The primary enzyme responsible for its catabolism is the mitochondrial FAD-dependent D-2-hydroxyglutarate dehydrogenase (D2HGDH), which converts D-2-HG back to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[9][10][11] This efficient degradation ensures that D-2-HG does not accumulate to pathological concentrations in healthy individuals.

The enantiomeric form, L-2-hydroxyglutarate (L-2-HG), is also present at low levels and is associated with a distinct metabolic disorder, L-2-hydroxyglutaric aciduria, resulting from mutations in the L2HGDH gene.[12][13] While both are structurally similar, their biological origins and pathological consequences are distinct, underscoring the importance of stereospecificity in metabolic pathways.

Biosynthesis of (2R)-2-Hydroxypentanedioic Acid in Pathological States

The dramatic accumulation of (2R)-2-hydroxypentanedioic acid is primarily linked to two pathological conditions: gain-of-function mutations in IDH1/2 enzymes and loss-of-function mutations in the D2HGDH enzyme.

Gain-of-Function Mutations in IDH1 and IDH2

In a significant proportion of gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas, the IDH1 or IDH2 enzymes acquire a neomorphic activity due to heterozygous point mutations.[1][12] Instead of their canonical function of converting isocitrate to α-ketoglutarate, the mutant enzymes catalyze the NADPH-dependent reduction of α-ketoglutarate to D-2-HG.[1][7] This aberrant enzymatic activity leads to a massive intracellular accumulation of D-2-HG, often reaching millimolar concentrations.[1]

Figure 1: Biosynthesis of (2R)-2-hydroxypentanedioic acid via mutant IDH1/2 enzymes.

D-2-Hydroxyglutaric Aciduria

D-2-hydroxyglutaric aciduria is a rare autosomal recessive neurometabolic disorder characterized by elevated levels of D-2-HG in urine, plasma, and cerebrospinal fluid.[6][14] This condition is caused by mutations in the D2HGDH gene, leading to a deficiency of the D-2-hydroxyglutarate dehydrogenase enzyme.[9][10] The impaired ability to degrade D-2-HG results in its systemic accumulation, leading to progressive neurological damage.[4][5] A second form of the disease, type II, is associated with mutations in the IDH2 gene that also result in a gain-of-function.

Pathophysiological Roles of (2R)-2-Hydroxypentanedioic Acid

The primary mechanism through which (2R)-2-hydroxypentanedioic acid exerts its pathological effects is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[1][15] These enzymes utilize α-KG as a cosubstrate to catalyze a wide range of reactions, including histone and DNA demethylation. By structurally mimicking α-KG, D-2-HG binds to the active site of these enzymes and inhibits their function, leading to widespread epigenetic alterations.

Key downstream effects of D-2-HG accumulation include:

-

Epigenetic Dysregulation: Inhibition of histone demethylases (e.g., JmjC domain-containing histone demethylases) and the TET family of DNA hydroxylases leads to a hypermethylated state, altering gene expression and promoting a block in cellular differentiation.[15]

-

Altered Cellular Metabolism: D-2-HG can impact cellular metabolism by affecting the Krebs cycle and inhibiting ATP synthase.[16][17]

-

Impaired DNA Repair: D-2-HG has been shown to suppress homologous recombination, a critical DNA repair pathway, potentially leading to genomic instability.[18]

-

Angiogenesis: By stabilizing hypoxia-inducible factor 1α (HIF-1α), another substrate of α-KG-dependent dioxygenases, D-2-HG can promote angiogenesis.[15]

Figure 2: Pathophysiological mechanisms of (2R)-2-hydroxypentanedioic acid.

Analytical Methodologies for Detection and Quantification

Accurate measurement of (2R)-2-hydroxypentanedioic acid is crucial for both clinical diagnostics and basic research. Due to the presence of its enantiomer, L-2-HG, chiral separation methods are often required for precise quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of D-2-HG in biological matrices such as plasma, urine, cerebrospinal fluid, and tissue extracts.[12][19][20]

Experimental Protocol: Chiral LC-MS/MS for D- and L-2-HG Quantification

-

Sample Preparation:

-

For plasma or serum, perform a protein precipitation by adding 4 volumes of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG).

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

For urine, dilute the sample with water and add the internal standard.

-

For tissue, homogenize in a suitable buffer and proceed with protein precipitation.

-

-

Chromatographic Separation:

-

Utilize a chiral column, such as an Astec® CHIROBIOTIC® R column, for enantiomeric separation.[12]

-

Employ a polar ionic mobile phase, for example, a gradient of acetonitrile and ammonium acetate in water.

-

Optimize the gradient and flow rate to achieve baseline separation of D-2-HG and L-2-HG.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Monitor the multiple reaction monitoring (MRM) transitions for D-2-HG, L-2-HG, and the internal standard. A common transition for 2-HG is m/z 147 -> 129.

-

-

Quantification:

-

Generate a standard curve using known concentrations of D-2-HG and L-2-HG.

-

Calculate the concentration of each enantiomer in the samples based on the peak area ratio to the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive method for identifying and quantifying 2-HG. While standard NMR cannot distinguish between the enantiomers, chiral derivatization can be employed.[21][22][23]

Experimental Protocol: NMR with Chiral Derivatization

-

Sample Preparation:

-

Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/chloroform/water).

-

Lyophilize the aqueous phase to obtain a dry metabolite extract.

-

-

Chiral Derivatization:

-

React the dried extract with a chiral derivatizing agent, such as di-O-acetyl-l-tartaric anhydride (DATAN), to form diastereomers.[24]

-

-

NMR Analysis:

-

Dissolve the derivatized sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer.

-

The diastereomers of D- and L-2-HG will have distinct chemical shifts, allowing for their resolution and quantification.

-

-

Quantification:

-

Integrate the unique peaks corresponding to each diastereomer.

-

Normalize to a known internal standard (e.g., DSS) to determine the concentration.

-

Enzymatic Assays

Enzymatic assays provide a high-throughput method for the specific measurement of D-2-HG.[24][25]

Experimental Protocol: Colorimetric/Fluorometric Enzymatic Assay

-

Principle: The assay is based on the D2HGDH-catalyzed oxidation of D-2-HG to α-KG, with the concomitant reduction of a probe that can be measured colorimetrically or fluorometrically.[24]

-

Procedure:

-

Prepare cell or tissue lysates.

-

Add the sample to a reaction mixture containing D2HGDH and a suitable substrate (e.g., NAD⁺) and probe.

-

Incubate to allow the reaction to proceed.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of D-2-HG.

-

Determine the D-2-HG concentration in the samples from the standard curve.

-

Table 1: Comparison of Analytical Methods for (2R)-2-Hydroxypentanedioic Acid

| Method | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and specificity; can quantify both enantiomers simultaneously. | Requires specialized equipment; can be complex to develop and validate methods. |

| NMR | Non-destructive; provides structural information. | Lower sensitivity than MS; requires chiral derivatization for enantiomer resolution. |

| Enzymatic Assay | High-throughput; relatively simple and inexpensive. | May be prone to interference; specific for one enantiomer. |

Clinical Significance and Therapeutic Implications

The discovery of the role of (2R)-2-hydroxypentanedioic acid in cancer has led to the development of novel therapeutic strategies. Inhibitors of mutant IDH1 and IDH2 have been developed and have shown clinical efficacy in the treatment of AML and cholangiocarcinoma.[26] These drugs work by reducing the production of D-2-HG, thereby relieving the inhibition of α-KG-dependent dioxygenases and promoting cellular differentiation.

Furthermore, the high levels of D-2-HG in IDH-mutant tumors can be exploited for diagnostic and prognostic purposes. Magnetic resonance spectroscopy (MRS) can be used to non-invasively detect 2-HG in gliomas.[27]

For D-2-hydroxyglutaric aciduria, there is currently no specific treatment, and management is primarily supportive.[28][29][30]

Conclusion and Future Directions

(2R)-2-Hydroxypentanedioic acid has transitioned from a metabolic curiosity to a key player in our understanding of cancer and rare genetic diseases. Its role as an oncometabolite that links cellular metabolism to epigenetic regulation has opened up new avenues for research and therapeutic intervention. Future studies will likely focus on further elucidating the downstream effects of D-2-HG, identifying new therapeutic targets in D-2-HG-driven diseases, and exploring the potential roles of this metabolite in other physiological and pathological contexts. The continued development of sensitive and specific analytical methods will be paramount to advancing our knowledge of this enigmatic molecule.

References

-

The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology. [Link][7]

-

Metabolic pathways showing the formation of (A) 2R-HG from 2-OG by... ResearchGate. [Link][31]

-

New alleles of D-2-hydroxyglutarate dehydrogenase enable studies of oncometabolite function in Drosophila melanogaster. G3 Genes|Genomes|Genetics. [Link][3]

-

A D-2-hydroxyglutarate dehydrogenase mutant reveals a critical role for ketone body metabolism in Caenorhabditis elegans development. PLOS Biology. [Link][32]

-

Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. PubMed. [Link][24]

-

Progress in understanding 2-hydroxyglutaric acidurias. Journal of Inherited Metabolic Disease. [Link][4]

-

2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. Cell Metabolism. [Link][16]

-

A D-2-hydroxyglutarate dehydrogenase mutant reveals a critical role for ketone body metabolism in Caenorhabditis elegans development. PubMed Central. [Link][33]

-

Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. PubMed Central. [Link][21]

-

Gene Result D2HGDH D-2-hydroxyglutarate dehydrogenase. NCBI. [Link][9]

-

Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. Cancer Cell. [Link][1]

-

Resolving Enantiomers of 2-Hydroxy Acids by Nuclear Magnetic Resonance. Analytical Chemistry. [Link][22]

-

Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. PubMed. [Link][19]

-

Resolving Enantiomers of 2‑Hydroxy Acids by Nuclear Magnetic Resonance. ACS Publications. [Link][23]

-

Multiplex Assay Kit for D2-Hydroxyglutarate Dehydrogenase (D2HGDH). Cloud-Clone Corp.. [Link][34]

-

Cas 13095-47-1,2-hydroxypentanedioic acid. LookChem. [Link][35]

-

D-2 Hydroxyglutaric Aciduria. Metabolic Support UK. [Link][28]

-

Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry. [Link][8]

-

D2HGDH - D-2-hydroxyglutarate dehydrogenase, mitochondrial. UniProt. [Link][14]

-

Additional Problems 20 – Organic Chemistry. OpenStax. [Link][36]

-

2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. Stanford University. [Link][27]

-

2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Advances. [Link][18]

-

The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas. Journal of Neuro-Oncology. [Link][15]

-

Renal L-2-hydroxyglutarate dehydrogenase activity promotes hypoxia tolerance and mitochondrial metabolism in Drosophila melanogaster. PubMed Central. [Link][37]

-

Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer. [Link][2]

-

Biodegradable sustainable polyesters. Google Patents. [38]

-

An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine. ACS Sensors. [Link][25]

-

2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies. International Journal of Molecular Sciences. [Link][26]

-

Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells. PubMed Central. [Link][39]

-

D-2-hydroxyglutaric aciduria: biochemical marker or clinical disease entity?. PubMed. [Link][30]

-

Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. [Link][40]

-

Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link][20]

-

Interconversion of 2-oxoglutarate and 2-hydroxyglutarate. Reactome. [Link][11]

Sources

- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-hydroxyglutaric aciduria: MedlinePlus Genetics [medlineplus.gov]

- 6. D-2-HYDROXYPENTANEDIOIC ACID DISODIUM SALT | 103404-90-6 [amp.chemicalbook.com]

- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 8. portlandpress.com [portlandpress.com]

- 9. D2HGDH D-2-hydroxyglutarate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. D2HGDH - Wikipedia [en.wikipedia.org]

- 11. Reactome | Interconversion of 2-oxoglutarate and 2-hydroxyglutarate [reactome.org]

- 12. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 13. D-2-羟基戊二酸(D2HG)检测试剂盒 sufficient for 200 fluorometric reactions | Sigma-Aldrich [sigmaaldrich.com]

- 14. uniprot.org [uniprot.org]

- 15. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]

- 21. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. acs.figshare.com [acs.figshare.com]

- 24. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. web.stanford.edu [web.stanford.edu]

- 28. metabolicsupportuk.org [metabolicsupportuk.org]

- 29. Orphanet: D-2-hydroxyglutaric aciduria [orpha.net]

- 30. D-2-Hydroxyglutaric aciduria: biochemical marker or clinical disease entity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. A D-2-hydroxyglutarate dehydrogenase mutant reveals a critical role for ketone body metabolism in Caenorhabditis elegans development | PLOS Biology [journals.plos.org]

- 33. A D-2-hydroxyglutarate dehydrogenase mutant reveals a critical role for ketone body metabolism in Caenorhabditis elegans development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Multiplex Assay Kit for D2-Hydroxyglutarate Dehydrogenase (D2HGDH) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ299Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 35. lookchem.com [lookchem.com]

- 36. Additional Problems 20 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 37. Renal L-2-hydroxyglutarate dehydrogenase activity promotes hypoxia tolerance and mitochondrial metabolism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 38. US11787900B2 - Biodegradable sustainable polyesters - Google Patents [patents.google.com]

- 39. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 40. the-innovation.org [the-innovation.org]

Methodological & Application

Application and Protocol for the Quantification of (2R)-2-Hydroxypentanedioic Acid in Biological Samples

Abstract

This comprehensive guide provides a detailed methodology for the accurate and robust quantification of (2R)-2-hydroxypentanedioic acid, also known as D-2-hydroxyglutarate (D-2-HG), in various biological matrices. D-2-HG has emerged as a critical oncometabolite, particularly in cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, and is a key biomarker for the inherited metabolic disorder D-2-hydroxyglutaric aciduria.[1][2][3] The protocols outlined herein are tailored for researchers, scientists, and drug development professionals, offering a deep dive into the analytical intricacies of D-2-HG measurement. This document emphasizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach, renowned for its sensitivity and specificity, and includes detailed procedures for sample preparation, chiral derivatization, and data analysis.

Introduction: The Significance of Quantifying D-2-Hydroxyglutarate

(2R)-2-hydroxypentanedioic acid (D-2-HG) is the R-enantiomer of 2-hydroxyglutarate.[4] Under normal physiological conditions, D-2-HG is present at very low levels. However, its accumulation is a hallmark of specific pathological states.

In Oncology: Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to D-2-HG.[1][5] This accumulation of D-2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and contributing to tumorigenesis.[6][7] Consequently, quantifying D-2-HG in tumor tissues, plasma, and urine serves as a valuable biomarker for diagnosing IDH-mutant cancers like gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma, as well as for monitoring disease progression and response to IDH-targeted therapies.[1][8][9]

In Inherited Metabolic Disorders: D-2-hydroxyglutaric aciduria is a rare inherited neurometabolic disorder characterized by the accumulation of D-2-HG in urine, plasma, and cerebrospinal fluid.[2][10][11] This accumulation leads to progressive neurological damage.[11] Accurate measurement of D-2-HG is essential for the diagnosis and management of this condition.[2][10]

The ability to distinguish D-2-HG from its L-enantiomer (L-2-HG) is crucial, as they have distinct metabolic origins and pathological implications.[3][5][12] The methodologies presented here are designed to achieve this necessary chiral separation.

Biochemical Pathway of D-2-HG Production in IDH-Mutant Cancers

Understanding the biochemical context of D-2-HG production is fundamental to its quantification and interpretation. In cells with wild-type IDH, the enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate within the citric acid cycle.[13] However, mutations in IDH1 and IDH2 lead to a gain-of-function, enabling the enzyme to reduce α-ketoglutarate to D-2-HG in an NADPH-dependent manner.[1]

Caption: Biochemical pathway of D-2-HG production in cancer.

Analytical Methodology: LC-MS/MS for D-2-HG Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like D-2-HG in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Notes |

| (2R)-2-Hydroxypentanedioic acid (D-2-HG) | Sigma-Aldrich, Biosynth | Analytical standard |

| (2S)-2-Hydroxypentanedioic acid (L-2-HG) | Sigma-Aldrich, ChemicalBook | Analytical standard |

| D-2-Hydroxyglutaric-2,3,3,4,4-d5 acid | Cambridge Isotope Laboratories | Internal Standard (ISTD) |

| Di-O-acetyl-L-tartaric anhydride (DATAN) | Sigma-Aldrich | Chiral derivatizing agent |

| Acetonitrile (ACN), LC-MS grade | Fisher Scientific | Mobile phase and extraction solvent |

| Methanol (MeOH), LC-MS grade | Fisher Scientific | Extraction solvent |

| Formic acid, LC-MS grade | Thermo Fisher Scientific | Mobile phase modifier |

| Ammonium acetate, LC-MS grade | Sigma-Aldrich | Mobile phase modifier |

| Ultrapure water | Millipore Milli-Q system | |

| 96-well protein precipitation plates | Waters | For sample cleanup |

Sample Preparation

The goal of sample preparation is to extract D-2-HG from the biological matrix, remove interfering substances like proteins and lipids, and prepare it for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma/Serum and Urine

-

Thaw Samples: Thaw frozen plasma, serum, or urine samples on ice.

-

Aliquoting: Aliquot 50 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL D-2-HG-d5 in 50% methanol) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for derivatization.

Protocol 2: Metabolite Extraction from Tissues and Cells

-

Tissue Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol/water using a bead beater or other homogenizer.

-

Cell Lysis: For cultured cells, aspirate the media, wash with cold PBS, and add 1 mL of ice-cold 80% methanol per 10 cm dish. Scrape the cells and collect the lysate.[12]

-

Internal Standard Spiking: Add the internal standard to the homogenate/lysate.

-

Incubation: Incubate at -80°C for 30 minutes to facilitate protein precipitation.[12]

-

Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.[12]

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for derivatization.

Chiral Derivatization

To separate the D- and L-enantiomers of 2-HG on a standard reverse-phase column, a chiral derivatization step is necessary. This involves reacting the 2-HG with a chiral reagent to form diastereomers, which have different physicochemical properties and can be chromatographically resolved. Di-O-acetyl-L-tartaric anhydride (DATAN) is a commonly used reagent for this purpose.[8][14]

Protocol 3: Derivatization with DATAN

-

Evaporation: Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Complete dryness is critical as water inhibits the derivatization reaction.[12]

-

Derivatization Reaction: Reconstitute the dried extract in 50 µL of a 50 mg/mL DATAN solution in a 4:1 (v/v) mixture of acetonitrile and acetic acid.[12]

-

Incubation: Incubate the samples at 70°C for 30-60 minutes.[12]

-

Dilution: After cooling to room temperature, dilute the derivatized sample with 50 µL of acetonitrile:acetic acid (4:1, v/v) before LC-MS/MS analysis.[12]

Caption: General workflow for D-2-HG analysis by LC-MS/MS.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

Table 1: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | D/L-2-HG-DATAN: m/z 363.0 -> 147.0; D-2-HG-d5-DATAN: m/z 368.0 -> 152.0 |

Rationale for Parameter Selection:

-

C18 Column: Provides excellent separation for a wide range of metabolites. After derivatization, the diastereomers of 2-HG can be resolved on a standard C18 column.[14]

-

Negative ESI Mode: The carboxyl groups on the 2-HG molecule are readily deprotonated, leading to strong signals in negative ion mode.

-

MRM: This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing background noise. The transition from the derivatized precursor to the underivatized 2-HG fragment (m/z 147.0) is commonly used.[12][14]

Data Analysis and Quantification

Calibration Curve and Quality Controls

A calibration curve is constructed by analyzing a series of standards with known concentrations of D-2-HG.

Protocol 4: Preparation of Calibrators and QCs

-

Stock Solutions: Prepare 1 mg/mL stock solutions of D-2-HG and L-2-HG in water.

-

Working Solutions: Prepare serial dilutions from the stock solutions to create working standards.

-

Calibration Curve: Spike a surrogate matrix (e.g., charcoal-stripped plasma or PBS) with the working standards to create a calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in the same manner as the calibrators.

-

Processing: Process the calibrators and QCs alongside the unknown samples using the same sample preparation and derivatization protocols.

Calculation of Concentration

-

Peak Integration: Integrate the peak areas for the analyte (D-2-HG) and the internal standard (D-2-HG-d5) in each sample, calibrator, and QC.

-

Response Ratio: Calculate the ratio of the analyte peak area to the ISTD peak area.

-

Linear Regression: Plot the response ratio of the calibrators against their known concentrations. Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[15]

-

Quantification of Unknowns: Use the regression equation to calculate the concentration of D-2-HG in the unknown samples based on their measured response ratios.

Table 2: Acceptance Criteria for a Validated Assay

| Parameter | Acceptance Limit |

| Calibration Curve (R²) | ≥ 0.99 |

| Calibrator Accuracy | Within ±15% of nominal value (±20% for LLOQ) |

| QC Accuracy | Within ±15% of nominal value |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | Within 85-115% |

| Recovery | Consistent, precise, and reproducible |

Troubleshooting

| Problem | Potential Cause | Solution |

| Poor Peak Shape | Column degradation, improper mobile phase pH, sample solvent mismatch | Replace column, check mobile phase preparation, ensure final sample solvent is compatible with initial mobile phase conditions. |

| Low Signal/Sensitivity | Inefficient ionization, poor sample recovery, incomplete derivatization | Optimize MS source parameters, troubleshoot extraction procedure, ensure complete dryness before derivatization and optimize reaction time/temperature. |

| Poor Enantiomeric Separation | Suboptimal derivatization, inadequate chromatography | Ensure complete dryness before adding DATAN, optimize LC gradient to allow for better resolution of diastereomers. |

| High Variability (CV%) | Inconsistent sample preparation, pipetting errors | Use calibrated pipettes, ensure thorough vortexing at each step, automate sample preparation if possible. |

| Matrix Effects | Co-eluting interferences from the biological matrix | Improve sample cleanup (e.g., use solid-phase extraction), adjust chromatography to separate the analyte from the interfering compounds. |

Conclusion

The accurate quantification of (2R)-2-hydroxypentanedioic acid is indispensable for both clinical diagnostics and basic research in the fields of oncology and metabolic diseases. The LC-MS/MS method detailed in this guide, incorporating chiral derivatization, provides a robust, sensitive, and specific platform for this purpose. Adherence to the described protocols and validation criteria will ensure the generation of high-quality, reliable data, thereby advancing our understanding of D-2-HG's role in health and disease and aiding in the development of novel therapeutic strategies.

References

-

Mullen, A. R., & DeBerardinis, R. J. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908. [Link]

-

Okuneye, O. S., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

-

PubChem. L-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent Technologies Application Note. [Link]

-

Wikipedia. Citric acid cycle. Wikipedia. [Link]

-

Ye, D., et al. (2023). Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. Journal of Translational Medicine, 21(1), 743. [Link]

-

Orphanet. D-2-hydroxyglutaric aciduria. Orphanet. [Link]

-

Zhang, C., et al. (2021). D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells. Clinical & Translational Immunology, 10(10), e1341. [Link]

-

Oldham, W. M., & Loscalzo, J. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PubMed, 28573160. [Link]

-

Metabolic Support UK. D-2 Hydroxyglutaric Aciduria. Metabolic Support UK. [Link]

-

Han, S., & Liu, Y. (2021). D-2-Hydroxyglutarate in Glioma Biology. International Journal of Molecular Sciences, 22(21), 11505. [Link]

-

Ercal, B., et al. (2022). Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis, 14(23), 1435-1447. [Link]

-

Zhang, Y., et al. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 28(14), 5437. [Link]

- Fallon, R. D., et al. (2001). Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin.

-

Koenis, D. M., & Medrano-Soto, A. (2022). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 66(5), 599-610. [Link]

-

Wang, Y., et al. (2019). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 14(10), e0224436. [Link]

-

Chen, H., et al. (2020). D-2-hydroxyglutarate regulates human brain vascular endothelial cell proliferation and barrier function. The Journal of Clinical Investigation, 130(4), 2104-2117. [Link]

-

van der Knaap, M. S., et al. (2002). D-2-Hydroxyglutaric aciduria: biochemical marker or clinical disease entity? Annals of Neurology, 52(1), 111-4. [Link]

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent. [Link]

-

Heathcock, C. H., & Oare, D. A. (1990). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses, 69, 188. [Link]

-

Wang, P., et al. (2020). Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma. Clinical Cancer Research, 26(18), 4934-4942. [Link]

-

National Institutes of Health. Intracranial D-2-Hydroxyglutarate as a Monitoring Biomarker for IDH-mutant Glioma. NIH RePORTER. [Link]

-

MedlinePlus. 2-hydroxyglutaric aciduria. MedlinePlus. [Link]

-

Szafraniec, J., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica, 70(5), 821-828. [Link]

-

Zhang, Y., et al. (2020). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology, 10, 127. [Link]

-

Sequencing.com. Decoding D,L-2-Hydroxyglutaric Aciduria: The Role of Genetic Testing in Diagnosis and Management. Sequencing.com. [Link]

-

Fan, T. W-M., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry, 95(12), 5240-5247. [Link]

Sources

- 1. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 2. Orphanet: D-2-hydroxyglutaric aciduria [orpha.net]

- 3. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-2-Hydroxyglutaric acid | C5H8O5 | CID 439939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biosynth.com [biosynth.com]

- 10. metabolicsupportuk.org [metabolicsupportuk.org]

- 11. 2-hydroxyglutaric aciduria: MedlinePlus Genetics [medlineplus.gov]

- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]

NMR spectroscopy for (2R)-2-hydroxypentanedioic acid characterization

An Application Note for the Structural and Stereochemical Characterization of (2R)-2-hydroxypentanedioic Acid by NMR Spectroscopy

Abstract

(2R)-2-hydroxypentanedioic acid, also known as D-2-hydroxyglutaric acid (D-2HG), is a chiral metabolite of significant interest in biomedical and pharmaceutical research. Its accumulation is linked to certain metabolic disorders and cancers, making its unambiguous identification and characterization critical.[1] This application note provides a comprehensive guide to the structural and stereochemical characterization of (2R)-2-hydroxypentanedioic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemical Integrity

(2R)-2-hydroxypentanedioic acid and its enantiomer, (2S)-2-hydroxypentanedioic acid, are structurally similar but can have vastly different biological roles and implications. While the 'S' enantiomer is a common metabolite, the 'R' enantiomer is considered an oncometabolite, produced by mutated isocitrate dehydrogenase (IDH) enzymes.[1] Therefore, confirming not only the chemical structure but also the absolute stereochemistry at the C2 position is paramount.

NMR spectroscopy is an exceptionally powerful tool for this purpose. It provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural assignment. When combined with chiral auxiliaries, NMR can definitively distinguish between enantiomers.[2][3] This guide will walk through the necessary steps to achieve a full and validated characterization of the (2R) enantiomer.

Foundational Principles: An NMR-Centric View

The characterization of (2R)-2-hydroxypentanedioic acid relies on several core NMR experiments:

-

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons of the carboxylic acids and the alcohol are exchangeable and their visibility depends heavily on the solvent used.[4][5]

-

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is indicative of its functional group (e.g., carbonyl, alcohol-bearing, aliphatic).[6]

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the mapping of the proton spin systems along the carbon backbone.[7]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C signals.[8]

In an achiral solvent, the NMR spectra of the (2R) and (2S) enantiomers are identical. Therefore, the primary challenge is not structure elucidation but the confirmation of the absolute configuration. This is addressed by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create a diastereomeric environment, which will induce non-equivalent chemical shifts in the NMR spectrum for the two enantiomers.[9][10]

Experimental Workflow: A Validated Path to Characterization

The overall workflow is designed to first confirm the molecular structure and then to determine the stereochemistry.

Caption: Experimental workflow for NMR characterization.

Protocol I: Structural Elucidation in an Achiral Solvent